molecular formula C9H12O2S B12661041 S-Furfuryl 2-methylpropanethioate CAS No. 94278-25-8

S-Furfuryl 2-methylpropanethioate

Cat. No.: B12661041
CAS No.: 94278-25-8
M. Wt: 184.26 g/mol
InChI Key: PWPUWIDPJVNGQU-UHFFFAOYSA-N
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Description

S-Furfuryl 2-methylpropanethioate is an organic compound with the molecular formula C9H12O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Furfuryl 2-methylpropanethioate can be synthesized through the reaction of furfuryl alcohol with 2-methylpropanethioic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of green chemistry principles, such as the use of renewable feedstocks and environmentally friendly solvents, is also common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

S-Furfuryl 2-methylpropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted furfuryl derivatives. These products have various applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

S-Furfuryl 2-methylpropanethioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which S-Furfuryl 2-methylpropanethioate exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-Furfuryl 2-methylpropanethioate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the furfuryl and 2-methylpropanethioate groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the fields of materials science and pharmaceuticals .

Properties

IUPAC Name

S-(furan-2-ylmethyl) 2-methylpropanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPUWIDPJVNGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)SCC1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20915768
Record name S-[(Furan-2-yl)methyl] 2-methylpropanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94278-25-8
Record name S-(2-Furanylmethyl) 2-methylpropanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94278-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Furfuryl 2-methylpropanethioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-[(Furan-2-yl)methyl] 2-methylpropanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-furfuryl 2-methylpropanethioate
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